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Executive Summary
BIIB091 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK) under

investigation for the treatment of relapsing forms of multiple sclerosis (MS). This document

provides a comprehensive overview of the preclinical and clinical pharmacokinetics and

pharmacodynamics of BIIB091. The data presented herein demonstrates that BIIB091
effectively inhibits BTK signaling in B cells and myeloid cells, leading to modulation of

downstream inflammatory responses. Clinical studies in healthy volunteers have established a

pharmacokinetic and pharmacodynamic profile that supports further development, with an

immediate-release formulation identified as optimal for achieving desired therapeutic

exposures.

Introduction
Bruton's tyrosine kinase is a critical signaling enzyme in B cells and myeloid cells, playing a key

role in the pathogenesis of autoimmune diseases such as multiple sclerosis.[1] BIIB091 is a

novel, orally administered small molecule that reversibly binds to BTK, inhibiting its kinase

activity and subsequent downstream signaling pathways involved in inflammation.[1] This

technical guide summarizes the key pharmacokinetic and pharmacodynamic characteristics of

BIIB091, based on available preclinical and clinical data.
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Pharmacodynamics
BIIB091 has demonstrated potent and selective inhibition of BTK in a variety of in vitro and in

vivo models.

In Vitro Potency
BIIB091 exhibits potent inhibitory activity against BTK and downstream signaling pathways in

various cell types. The half-maximal inhibitory concentrations (IC50) from key in vitro assays

are summarized in the table below.

Assay Target/Endpoint Cell Type IC50 (nM)

BTK Phosphorylation Human Whole Blood 24[2]

PLCγ2 Phosphorylation Ramos Human B-cell Line 6.9[2]

CD69 Activation (anti-IgM

stimulated)
Human PBMCs 6.9[2]

FcγR-induced ROS Production Purified Primary Neutrophils 4.5[2]

FcγRI and FcγRIII-mediated

TNFα secretion
Human Monocytes 1.3 - 8.0[2]

BCR-mediated B-cell

Activation (CD69/CD63)
Human Whole Blood 71[2]

FcεR-induced Basophil

Activation (CD69/CD63)
Human Whole Blood 82[2]

In Vivo Pharmacodynamics
In a Phase 1 study involving healthy volunteers, BIIB091 demonstrated dose-dependent

inhibition of B-cell function.[1] Twice-daily administration of BIIB091 for 14 days resulted in

complete inhibition of B-cell activation over the dosing interval.[1]

Pharmacokinetics
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The pharmacokinetic properties of BIIB091 have been evaluated in preclinical species and in

Phase 1 clinical trials with healthy volunteers.

Preclinical Pharmacokinetics
Preclinical studies have demonstrated that BIIB091 possesses drug-like properties suitable for

clinical development.[3]

Species Formulation Dosing Key Findings

Mouse
Oral (p.o.), twice daily

for 10 days
0.03-30 mg/kg

Reduced anti-NP IgM

antibody titers by 22-

88%.[2]

Clinical Pharmacokinetics
Phase 1 clinical trials (NCT03943056, NCT04564612) have been conducted in healthy

volunteers to assess the safety, tolerability, and pharmacokinetics of various formulations of

BIIB091.[4][5]

An immediate-release (IR) tablet formulation was selected for further development.[6] Key

findings from these studies include:

Food Effect: The impact of food on the absorption of BIIB091 has been studied.

Drug-Drug Interactions: Co-administration with a CYP3A4 inhibitor (itraconazole) resulted in

an approximate 2-fold increase in the maximum concentration (Cmax) and a 3 to 4-fold

increase in the total exposure (AUC) of BIIB091.[4] Co-administration with a proton pump

inhibitor (rabeprazole) also affected BIIB091's pharmacokinetics.[4]

While specific quantitative data for Cmax, Tmax, AUC, and half-life from the published literature

are limited, the studies aimed to achieve a steady-state trough concentration (Ctrough) of >

221 ng/mL.[7]

Experimental Protocols
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In Vitro BTK Phosphorylation Assay in Human Whole
Blood

Objective: To determine the potency of BIIB091 in inhibiting BTK autophosphorylation in a

physiologically relevant matrix.

Methodology:

Healthy human whole blood samples were treated with varying concentrations of BIIB091
or vehicle (DMSO).

Total BTK protein was captured from cell lysates using a BTK-specific monoclonal

antibody immobilized on a plate.

The level of BTK phosphorylation was quantified using an anti-phosphotyrosine antibody.

IC50 values were calculated from the concentration-response curves.[6]

Phase 1 Single and Multiple Ascending Dose Study in
Healthy Volunteers (NCT03943056)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of

single and multiple oral doses of BIIB091.[8]

Study Design: A randomized, blinded, placebo-controlled, single- and multiple-ascending

dose study.[8]

Participants: Healthy adult volunteers.[8]

Methodology:

Single Ascending Dose (SAD) Phase: Participants received a single oral dose of BIIB091
or placebo in a fasted state.[8]

Multiple Ascending Dose (MAD) Phase: Participants received twice-daily oral doses of

BIIB091 or placebo for 13 days, with a single dose on Day 14.[8]
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Pharmacokinetic Sampling: Blood samples were collected at predefined time points to

determine the plasma concentrations of BIIB091.

Pharmacodynamic Assessments: B-cell activation markers were assessed to evaluate the

biological effect of BIIB091.

Phase 1 Formulation and Food Effect Study
(NCT04564612)

Objective: To evaluate the pharmacokinetic profiles of modified-release (MR) and immediate-

release (IR) formulations of BIIB091 and to assess the impact of food and co-administered

drugs.[5]

Study Design: An open-label, pharmacokinetic study with multiple parts.[5]

Participants: Healthy adult volunteers.[5]

Methodology:

Part 1 & 1B: Evaluation of single doses of MR and IR formulations in a fasted state.[5]

Part 2: Assessment of the effect of a proton pump inhibitor and a CYP3A4 inhibitor on the

pharmacokinetics of the selected BIIB091 formulation.[5]

Part 3: Evaluation of the pharmacokinetics of the selected BIIB091 regimen after multiple

doses.[5]

Pharmacokinetic Sampling: Serial blood samples were collected to characterize the

concentration-time profile of BIIB091.

Signaling Pathways and Experimental Workflows
BIIB091 Mechanism of Action: BTK Signaling Pathway
Inhibition
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Caption: BIIB091 inhibits BTK phosphorylation, blocking downstream signaling from the B-Cell

Receptor.

High-Level Clinical Trial Workflow for BIIB091
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Caption: A generalized workflow for Phase 1 clinical trials of BIIB091.
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Conclusion
BIIB091 is a potent and selective reversible BTK inhibitor with a well-characterized

pharmacodynamic profile. It effectively inhibits key signaling pathways in immune cells central

to the pathophysiology of multiple sclerosis. Phase 1 clinical trials have established a

foundational understanding of its pharmacokinetic properties in humans and have identified a

suitable oral formulation for further clinical investigation in patients with relapsing forms of MS.

The collective data support the continued development of BIIB091 as a potential novel

therapeutic for this chronic autoimmune disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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